2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, including an imidazole ring, an indoline moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the Hantzsch imidazole synthesis , which involves the condensation of an aldehyde (such as benzaldehyde) with an amine (such as ethylenediamine) and a β-keto ester (such as ethyl acetoacetate) under acidic conditions. The resulting imidazole ring can then be functionalized with an allyl group and a phenyl group through subsequent reactions.
The thioether linkage is introduced by reacting the imidazole derivative with a suitable thiol, such as thiophenol, under basic conditions. Finally, the indoline moiety is attached through a nucleophilic substitution reaction involving an indoline derivative and a suitable electrophile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form imidazol-2-one derivatives.
Reduction: : The imidazole ring can be reduced to form imidazolidine derivatives.
Substitution: : The thioether linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: : The indoline moiety can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Cyclization: : Cyclization reactions may require acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Oxidation: : Imidazol-2-one derivatives.
Reduction: : Imidazolidine derivatives.
Substitution: : Various substituted thioethers.
Cyclization: : Fused ring systems containing indoline.
Scientific Research Applications
Medicinal Chemistry: : The compound's structural complexity and functional groups make it a candidate for drug development, particularly in targeting diseases such as cancer, inflammation, and infectious diseases.
Material Science: : Its unique properties may be useful in the design of new materials with specific electronic, optical, or mechanical characteristics.
Organic Synthesis: : The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be determined through experimental studies, including binding assays and biochemical analyses.
Comparison with Similar Compounds
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone can be compared to other compounds with similar structures, such as:
Imidazole derivatives: : These compounds share the imidazole ring but may differ in their substituents and functional groups.
Indoline derivatives: : These compounds contain the indoline moiety but may have different substituents or linkages.
Thioethers: : These compounds feature the thioether linkage but may have different aromatic or aliphatic groups attached.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-2-13-25-20(17-8-4-3-5-9-17)15-23-22(25)27-16-21(26)24-14-12-18-10-6-7-11-19(18)24/h2-11,15H,1,12-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXXCURZTDTWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.